molecular formula C13H21NO4 B6242507 7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2731008-40-3

7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B6242507
CAS No.: 2731008-40-3
M. Wt: 255.3
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Description

7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid is a complex organic compound known for its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic core followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound’s unique structure makes it valuable in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of target proteins. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid methyl ester
  • 7-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxamide

Uniqueness

Compared to similar compounds, this compound stands out due to its specific functional groups and the stability provided by the tert-butoxycarbonyl protecting group. This stability makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research applications.

Properties

CAS No.

2731008-40-3

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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